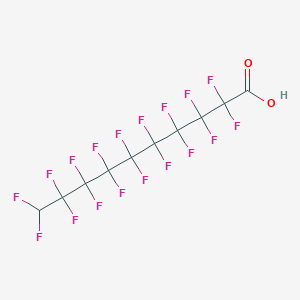
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a trisilane backbone with a phenyl group substituted at one end. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the hydrosilylation reaction of vinyl-substituted aromatic compounds with trisilane derivatives. The reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include silanol, silane, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions, while the trisilane backbone provides flexibility and stability. These interactions facilitate the compound’s incorporation into complex molecular structures, enhancing its utility in various applications .
Vergleich Mit ähnlichen Verbindungen
1,2-bis-(4-ethenylphenyl)ethane: Similar in structure but with an additional phenyl group, leading to different physical and chemical properties.
4-ethenylphenylboronic acid: Shares the ethenylphenyl moiety but differs in its functional groups, affecting its reactivity and applications.
Uniqueness: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane stands out due to its trisilane backbone, which imparts unique properties such as enhanced thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring durable and stable materials .
Eigenschaften
CAS-Nummer |
116410-55-0 |
|---|---|
Molekularformel |
C15H28Si3 |
Molekulargewicht |
292.64 g/mol |
IUPAC-Name |
[dimethyl(trimethylsilyl)silyl]-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C15H28Si3/c1-9-14-10-12-15(13-11-14)17(5,6)18(7,8)16(2,3)4/h9-13H,1H2,2-8H3 |
InChI-Schlüssel |
XABGEGDNXSWEHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


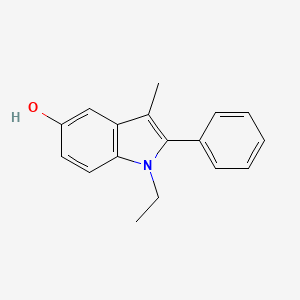


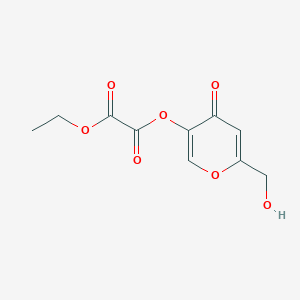

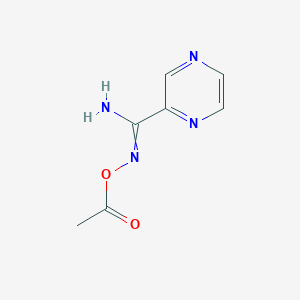
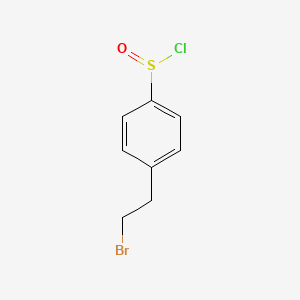
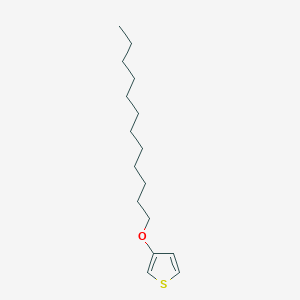
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)

![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
